molecular formula C21H22N2O4S B13669177 Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate

Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate

Cat. No.: B13669177
M. Wt: 398.5 g/mol
InChI Key: VNCMMXOQHJOGLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate typically involves the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the esterification of the thiazole derivative with isonicotinic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the suppression of inflammatory responses .

Comparison with Similar Compounds

Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic drug.

These compounds share the thiazole ring structure but differ in their substituents and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-4-carboxylate

InChI

InChI=1S/C21H22N2O4S/c1-4-25-18-8-7-14(12-19(18)26-5-2)20-23-17(13-28-20)16-11-15(9-10-22-16)21(24)27-6-3/h7-13H,4-6H2,1-3H3

InChI Key

VNCMMXOQHJOGLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC=CC(=C3)C(=O)OCC)OCC

Origin of Product

United States

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